Cas no 327075-07-0 (3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide)

3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide structure
327075-07-0 structure
Product Name:3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide
CAS No:327075-07-0
Molecular Formula:C15H17NO2
Molecular Weight:243.300984144211
CID:5849848
PubChem ID:741076

3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide Properties

Names and Identifiers

    • 3-(5-methylfuran-2-yl)-N-(p-tolyl)propanamide
    • 2-Furanpropanamide, 5-methyl-N-(4-methylphenyl)-
    • AB00095240-01
    • F0708-0480
    • SMR000518368
    • 327075-07-0
    • 3-(5-Methyl-furan-2-yl)-N-p-tolyl-propionamide
    • SR-01000483227-1
    • HMS2816P14
    • Oprea1_575678
    • MLS001211265
    • Oprea1_401921
    • 3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide
    • SR-01000483227
    • CHEMBL1702229
    • IFLab1_003267
    • HMS1421E11
    • EU-0077184
    • AKOS000649530
    • 5735-34-2
    • DTXSID00972854
    • InChIKey: LKICLMUKWZLZMY-UHFFFAOYSA-N
    • Inchi: 1S/C15H17NO2/c1-11-3-6-13(7-4-11)16-15(17)10-9-14-8-5-12(2)18-14/h3-8H,9-10H2,1-2H3,(H,16,17)
    • SMILES: O1C(C)=CC=C1CCC(NC1=CC=C(C)C=C1)=O

Computed Properties

  • Exact Mass: 243.125928785g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 243.125928785g/mol
  • Heavy Atom Count: 18
  • Complexity: 272
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.9
  • Topological Polar Surface Area: 42.2Ų

3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Life Chemicals
F0708-0480-2μmol
3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide
327075-07-0 90%+
2μl
$57.0

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